1,1-Dimethoxy-3-nitropropane 1,1-Dimethoxy-3-nitropropane
Brand Name: Vulcanchem
CAS No.: 72447-81-5
VCID: VC3730215
InChI: InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3
SMILES: COC(CC[N+](=O)[O-])OC
Molecular Formula: C5H11NO4
Molecular Weight: 149.15 g/mol

1,1-Dimethoxy-3-nitropropane

CAS No.: 72447-81-5

Cat. No.: VC3730215

Molecular Formula: C5H11NO4

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethoxy-3-nitropropane - 72447-81-5

Specification

CAS No. 72447-81-5
Molecular Formula C5H11NO4
Molecular Weight 149.15 g/mol
IUPAC Name 1,1-dimethoxy-3-nitropropane
Standard InChI InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3
Standard InChI Key MOKDVDXMMSCFHC-UHFFFAOYSA-N
SMILES COC(CC[N+](=O)[O-])OC
Canonical SMILES COC(CC[N+](=O)[O-])OC

Introduction

Chemical Identity and Structure

1,1-Dimethoxy-3-nitropropane is an aliphatic compound featuring a dimethoxy acetal group at position 1 and a nitro group at position 3 of a propane chain. This structure creates a molecule with interesting chemical properties and reactivity patterns.

Basic Information

The compound is identified by the CAS registry number 72447-81-5 and is also known by its synonym 3-nitropropionaldehyde dimethyl acetal . It has the empirical formula C5H11NO4 with a molecular weight of 149.15 g/mol . The structure can be represented by the SMILES notation COC(OC)CCN+[O-] and the InChI code InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3 .

Structural Features

The compound's structure consists of:

  • A central carbon atom bonded to two methoxy groups (acetal functionality)

  • A two-carbon chain connecting the acetal carbon to a nitro group

  • A nitro group at the terminal carbon

This arrangement results in a molecule with multiple functional sites that can participate in various chemical reactions.

Physical and Chemical Properties

1,1-Dimethoxy-3-nitropropane exhibits specific physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

The compound has distinctive physical characteristics as detailed in Table 1:

Table 1: Physical Properties of 1,1-Dimethoxy-3-nitropropane

PropertyValueReference
Boiling Point199°C
Density1.089 g/cm³
Flash Point85°C
Recommended Storage TemperatureBelow +30°C
Molecular Weight149.15 g/mol
Physical StateLiquid (inferred)-

Chemical Properties

The chemical reactivity of 1,1-Dimethoxy-3-nitropropane is primarily determined by its functional groups:

  • Acetal Group: The dimethoxy acetal functionality at position 1 can be hydrolyzed under acidic conditions to yield the corresponding aldehyde. This makes the compound useful as a protected form of 3-nitropropionaldehyde.

  • Nitro Group: The nitro group at position 3 can participate in various transformations, including reduction to an amine, Henry reactions, and other nitro group-specific chemistries.

  • Predicted pKa: The compound has a predicted pKa value of 8.47±0.58, indicating its potential acid-base behavior .

Spectroscopic Properties

Spectroscopic data provides valuable insights into the structural characteristics and identification of 1,1-Dimethoxy-3-nitropropane.

Mass Spectrometry Data

Mass spectrometry can identify the compound through various adduct forms, with predicted collision cross-section (CCS) values as shown in Table 2:

Table 2: Predicted Mass Spectrometry Data for 1,1-Dimethoxy-3-nitropropane

Adductm/zPredicted CCS (Ų)
[M+H]⁺150.07608128.2
[M+Na]⁺172.05802138.3
[M+NH₄]⁺167.10262135.3
[M+K]⁺188.03196137.0
[M-H]⁻148.06152128.0
[M+Na-2H]⁻170.04347131.1
[M]⁺149.06825129.2
[M]⁻149.06935129.2

These collision cross-section values provide important data for analytical identification of the compound using ion mobility mass spectrometry techniques .

Applications and Uses

Due to its structural features combining acetal and nitro functionalities, 1,1-Dimethoxy-3-nitropropane has potential applications in various fields.

Synthetic Organic Chemistry

The compound can serve as a valuable building block in organic synthesis due to:

  • Protected Aldehyde Functionality: The acetal group serves as a protected form of an aldehyde, which can be selectively deprotected when needed in multi-step syntheses.

  • Nitro Group Transformations: The nitro group can be converted to various nitrogen-containing functionalities, making the compound useful for introducing nitrogen into complex molecules.

Related Compounds and Comparative Analysis

Understanding 1,1-Dimethoxy-3-nitropropane in the context of related compounds provides insights into its chemical behavior and potential applications.

Structurally Related Compounds

Several compounds structurally related to 1,1-Dimethoxy-3-nitropropane are mentioned in the search results:

  • 3-Nitropropanol: A related compound with a hydroxyl group instead of the dimethoxy acetal functionality .

  • 2-Nitroethanol: A shorter chain analog with a terminal hydroxyl group .

  • 1-Nitrohexane: A longer chain nitroalkane with simplified functionality .

  • 2-Nitropropane: An isomeric nitroalkane with the nitro group at position 2 instead of 3 .

These related compounds may share certain chemical behaviors while differing in others, providing a framework for understanding the reactivity patterns of 1,1-Dimethoxy-3-nitropropane.

Current Research and Future Directions

Research involving 1,1-Dimethoxy-3-nitropropane and related compounds continues to evolve, with several potential areas for future investigation.

Synthetic Methodologies

The development of palladium-catalyzed reactions involving nitroalkanes suggests ongoing interest in the synthetic utility of compounds like 1,1-Dimethoxy-3-nitropropane . These methodologies may enable more efficient and selective transformations of the compound for various applications.

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